molecular formula C25H21N5O2 B2823253 1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900262-08-0

1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2823253
CAS No.: 900262-08-0
M. Wt: 423.476
InChI Key: VHYLPGSFUYPINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of pyridopyrrolopyrimidine carboxamides, characterized by a fused tricyclic scaffold with substitutions at the N-1 and carboxamide positions. The synthesis involves hydrolyzing ester precursors (e.g., compounds 17 and 18) to carboxylic acids (19, 20), followed by condensation with aromatic amines using 1,10-carbonyldiimidazole (CDI) in acetonitrile .

Key structural features:

  • N-1 position: Benzyl group (providing lipophilicity).
  • C-9 position: Methyl group (modulating electronic effects).
  • Carboxamide moiety: Pyridin-3-ylmethyl substitution (enhancing hydrogen-bonding capacity).

Properties

IUPAC Name

6-benzyl-10-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-17-7-6-12-29-22(17)28-23-20(25(29)32)13-21(30(23)16-18-8-3-2-4-9-18)24(31)27-15-19-10-5-11-26-14-19/h2-14H,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYLPGSFUYPINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Methyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.

    Attachment of the Pyridin-3-ylmethyl Group: This step may involve nucleophilic substitution reactions where the pyridine moiety is attached to the core structure.

    Formation of the Carboxamide Group: This is typically achieved through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally similar derivatives:

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors Key Substituents Reference
Target Compound C₂₃H₂₀N₅O₂ 410.45 2.47 5 N-Benzyl, C9-Methyl, Pyridin-3-ylmethyl
N-(2,4-Dimethoxyphenyl)-1-(3-Methoxypropyl)-9-Methyl-4-Oxo-... (CAS: 900262-41-1) C₂₄H₂₆N₄O₃ 418.49 1.24* 5 3-Methoxypropyl, 2,4-Dimethoxyphenyl
N-(4-Isopropylphenyl)-1-(3-Methoxypropyl)-4-Oxo-... (CAS: 900887-75-4) C₂₄H₂₆N₄O₃ 418.5 1.24* 5 3-Methoxypropyl, 4-Isopropylphenyl
N-Benzyl-1,9-Dimethyl-4-Oxo-... (E201-0271) C₂₀H₁₈N₄O₂ 346.39 2.47 5 N-Benzyl, C9-Methyl
1-(3-Methoxypropyl)-9-Methyl-4-Oxo-N-(2-Phenylethyl)-... (CAS: 900870-38-4) C₂₄H₂₆N₄O₃ 418.49 1.24* 5 3-Methoxypropyl, 2-Phenylethyl

*Predicted logP values from experimental data.

Key Observations :

  • Lipophilicity : The target compound (logP = 2.47) is more lipophilic than analogs with 3-methoxypropyl substituents (logP ~1.24), likely due to reduced polar surface area from the pyridinylmethyl group .
  • Bioisosterism : The pyridin-3-ylmethyl group may act as a bioisostere for benzyl or phenethyl groups, altering receptor binding without compromising activity .
Antimicrobial Activity

A study on pyridopyrrolopyrimidine carboxamides (Table 1 in ) revealed that substituents at the carboxamide position significantly affect antimicrobial potency. For example:

  • Pyridinylmethyl derivatives (e.g., target compound) showed moderate activity against Gram-positive bacteria (MIC = 8–16 mg/L).
  • N-Phenethyl analogs (e.g., CAS: 900870-38-4) exhibited enhanced activity (MIC = 4–8 mg/L), likely due to improved membrane penetration .
Analgesic Activity

In the "acetic acid writhings" model, N-benzyl derivatives (e.g., E201-0271) demonstrated uniform analgesic efficacy regardless of substituents, suggesting that the pyridopyrrolopyrimidine core drives activity rather than the carboxamide group . However, this contrasts with antimicrobial SAR, highlighting assay-dependent effects.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including cyclization and condensation. A general procedure involves:

  • Step 1 : Reacting 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis to form intermediates .
  • Step 2 : Treating intermediates with sodium methoxide in methanol, followed by acidification to yield the carboxylic acid derivative.
  • Step 3 : Coupling with pyridin-3-ylmethylamine via carbodiimide-mediated amidation. Optimization : Use continuous flow reactors to enhance scalability and reduce side reactions. Adjust solvent polarity (e.g., DMF for solubility) and monitor temperature (50–60°C) to improve yields .

Q. How can structural purity and identity be confirmed post-synthesis?

  • Analytical Methods :
  • 1H/13C NMR : Identify aromatic proton shifts (δ 7.0–8.8 ppm for pyridine/pyrimidine rings) and methyl groups (δ 2.3–3.9 ppm) .
  • HRMS : Verify molecular weight (calculated: ~404.47 g/mol) and fragmentation patterns .
  • HPLC-PDA : Ensure >95% purity using C18 columns with acetonitrile/water gradients .

Q. What solvent systems are suitable for solubility testing in biological assays?

The compound is sparingly soluble in aqueous buffers. Use DMSO for stock solutions (10–50 mM) and dilute in PBS or cell culture media (final DMSO ≤0.1%). For in vitro assays, ethanol or PEG-400 mixtures may enhance solubility .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic (PK) Profiling : Assess bioavailability via LC-MS/MS in plasma. Low oral absorption may necessitate formulation adjustments (e.g., liposomal encapsulation) .
  • Metabolite Identification : Use liver microsomes to detect CYP450-mediated degradation. Structural analogs show susceptibility to oxidation at the benzyl group, requiring stabilization via fluorination .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C) to evaluate accumulation in target organs (e.g., tumors vs. liver) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Key Modifications :
  • Pyridine Substitution : Replace the benzyl group with electron-withdrawing groups (e.g., -CF3) to enhance target binding .
  • Amide Linker : Introduce methyl groups to reduce conformational flexibility, improving PARP-1 inhibition (IC50 < 50 nM in analogs) .
  • Heterocyclic Core : Replace pyrrolo-pyrimidine with triazolo-pyrimidine to modulate solubility and selectivity .
    • Validation : Use molecular docking (PDB: 4UND for PARP-1) and free-energy perturbation (FEP) simulations to predict binding affinities .

Q. What methodologies address off-target effects in kinase inhibition assays?

  • Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM. For observed off-target hits (e.g., JAK2), perform competitive binding assays with ATP to confirm ATP-site competition .
  • CRISPR Knockout Models : Validate target specificity using PARP-1 KO cell lines. Rescue experiments (wild-type PARP-1 transfection) confirm on-target effects .

Mechanistic and Translational Questions

Q. How does the compound modulate DNA repair pathways in cancer cells?

  • Mechanism : Inhibits PARP-1 via competitive binding to the NAD+ pocket, blocking auto-PARylation (IC50: ~120 nM). Synergizes with cisplatin by impairing base excision repair (BER) .
  • Biomarkers : Monitor γH2AX foci (DNA damage) and PARylation levels via immunofluorescence. In xenograft models, combine with olaparib to assess synthetic lethality .

Q. What experimental models best predict anti-inflammatory efficacy?

  • In Vitro : LPS-stimulated RAW264.7 macrophages; measure TNF-α/IL-6 suppression (IC50: ~0.8 µM) via ELISA .
  • In Vivo : Murine collagen-induced arthritis (CIA) model; administer 10 mg/kg/day orally and quantify joint swelling and NF-κB activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.